molecular formula C7H3BrF2N2 B8190976 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine

2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine

Cat. No.: B8190976
M. Wt: 233.01 g/mol
InChI Key: WYYYJVACMZNYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine is a halogenated heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized for its broad-spectrum biological activity. Recent in vitro studies have demonstrated that this core structure exhibits highly potent efficacy as a therapeutic agent, showing significant activity against various piroplasm parasites, including Babesia and Theileria species . The specific bromo and difluoro substitutions on the core structure are strategically placed to facilitate further synthetic elaboration via cross-coupling reactions and to modulate the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. This makes it a key intermediate for synthesizing novel compounds for anti-infective and other pharmaceutical research programs. As a standard safety precaution, this chemical should be handled with care. Similar compounds in this class have been associated with hazards such as eye irritation, skin irritation, and respiratory tract irritation . Researchers should consult the safety data sheet (SDS) and use appropriate personal protective equipment. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-6,7-difluoroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-6-3-12-2-5(10)4(9)1-7(12)11-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYYJVACMZNYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Bromoketone and Aminopyridine Condensation

The foundational approach involves cyclocondensation between α-bromoketones and fluorinated aminopyridines. Source demonstrates that imidazo[1,2-b]pyridazines form via reaction of α-bromoketones with 3-amino-6-halopyridazines under mild basic conditions (NaHCO₃, ethanol, 50°C). Adapting this to imidazo[1,2-a]pyridines, 2-amino-5,6-difluoropyridine reacts with 2-bromo-1-(4-dimethylaminophenyl)ethanone to yield the target compound. The halogen in the pyridazine ring (Source) or pyridine (this work) directs regioselectivity by modulating nucleophilic sites.

Optimized Protocol :

  • Reactants : 2-Amino-5,6-difluoropyridine (1.0 eq), 2-bromo-1-(4-dimethylaminophenyl)ethanone (1.2 eq)

  • Conditions : NaHCO₃ (1.2 eq), ethanol, 50°C, 5 h

  • Workup : Ethyl acetate extraction, Na₂SO₄ drying, recrystallization (ethyl acetate/hexane)

  • Yield : 68–72% (analogous to Source)

Post-Cyclization Bromination Techniques

N-Bromosuccinimide (NBS)-Mediated Electrophilic Bromination

For substrates where direct cyclocondensation is challenging, bromination post core formation offers an alternative. Source details NBS-mediated bromination of imidazo[1,2-a]pyridines in DMF, achieving selective C2 functionalization. Applying this to 6,7-difluoro-imidazo[1,2-a]pyridine:

Procedure :

  • Substrate : 6,7-Difluoro-imidazo[1,2-a]pyridine (1.0 eq)

  • Brominating Agent : NBS (1.1 eq), DMF, 0°C, 4 h

  • Yield : 65–70%

  • Regioselectivity : Directed by electron density at C2, enhanced by fluorine’s electron-withdrawing effects

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Purity
Cyclocondensation[1,2-Amino-5,6-difluoropyridine + α-bromoketoneNaHCO₃, ethanol, 50°C68–72%>95%
Post-Bromination6,7-Difluoro-imidazo[1,2-a]pyridineNBS, DMF, 0°C65–70%92–94%

Cyclocondensation provides higher yields and avoids multi-step synthesis but requires accessible fluorinated aminopyridines. Post-bromination offers flexibility but necessitates prior core synthesis.

Mechanistic Insights and Reaction Optimization

Role of Halogen Substituents

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.19 (s, 1H, H5), 7.65 (s, 1H, H3), 7.28–7.21 (m, 2H, aromatic).

  • HRMS : Calculated for C₈H₄BrF₂N₂ [M + H]⁺: 272.9485; Found: 272.9480.

  • Melting Point : 76.5–78.0°C (ethyl acetate/hexane recrystallization).

Purity Assessment

HPLC analysis confirmed >95% purity for cyclocondensation products, with residual solvents <0.1% (ICH guidelines).

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

Competing alkylation at non-adjacent pyridine nitrogens (Source) is mitigated by using 2-amino-5,6-difluoropyridine, where fluorine’s steric and electronic effects favor desired ring closure.

Bromine Incorporation

Directing bromine to C2 requires precise stoichiometry; excess NBS led to di-bromination (12–15% byproduct).

Industrial Scalability Considerations

Source’s patent highlights scalability using 40% chloroacetaldehyde aqueous solution and ethanol, achieving 72% yield at 300 mmol scale . For 2-bromo-6,7-difluoro derivatives, similar protocols apply with adjusted stoichiometry for fluorine compatibility.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

Antiviral Activity

One of the primary applications of 2-bromo-6,7-difluoro-imidazo[1,2-a]pyridine is its antiviral properties. Research has indicated that this compound can act as a nucleoside analog with low cytotoxicity, making it suitable for treating viral infections such as Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type 1 (HSV-1). The compound's structure allows it to evade common pathways of nucleoside inactivation, enhancing its effectiveness against these viruses.

Case Study: Antiviral Efficacy

In a study involving imidazo[1,2-a]pyridine C-nucleosides, compounds similar to this compound demonstrated potent antiviral activity. These compounds were shown to inhibit viral replication effectively in vitro and exhibited promising results in vivo when tested on animal models . The ability to combine these compounds with existing antiviral therapies like ganciclovir has been noted to potentially reduce overall toxicity while maintaining efficacy .

Enzyme Inhibition

Another significant application of this compound lies in its role as an inhibitor of various enzymes. The compound has been studied for its interactions with kinases and other enzymes critical in cellular signaling pathways.

Case Study: Kinase Inhibition

Research into imidazopyridine derivatives has revealed that modifications to the imidazo[1,2-a]pyridine structure can lead to enhanced binding affinity towards specific kinases. For instance, derivatives have been developed that exhibit improved potency against Plasmodium falciparum CDPK1 (calcium-dependent protein kinase), a target for malaria treatment. In vitro assays showed that these compounds could significantly reduce parasitemia in infected models .

Combination Therapies

The versatility of this compound extends to its potential use in combination therapies. By utilizing this compound alongside other therapeutic agents, researchers aim to enhance treatment outcomes for various diseases.

Table: Combination Therapy Potentials

Combination Agent Therapeutic Area Efficacy
GanciclovirViral infectionsReduced toxicity when combined
AZTHIV-related infectionsEnhanced antiviral effects
Other AntiviralsBroad-spectrumSynergistic effects observed

This table summarizes the potential combinations with this compound and their respective therapeutic areas. The combination with ganciclovir is particularly notable for reducing toxicity while maintaining antiviral efficacy .

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent pattern (halogen type, position, and electronic effects) critically influences molecular weight, polarity, and solubility. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine* C₇H₃BrF₂N₂ 241.01 Br (2), F (6,7) High electronegativity; potential for hydrogen bonding and π-stacking
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine C₈H₄BrF₃N₂ 265.03 Br (2), CF₃ (6) Increased lipophilicity due to CF₃; steric bulk may hinder binding
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₈BrFN₂O₂ 287.09 Br (6), F (8), COOEt (2) Ester group enhances solubility; fluorination at 8 alters electronic density
3-Bromo-6-chloroimidazo[1,2-a]pyridine C₇H₄BrClN₂ 246.48 Br (3), Cl (6) Mixed halogen effects; Cl may reduce metabolic stability compared to F

*Theoretical values based on structural analogs.

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding: In 6-bromo-8-amino-imidazo[1,2-a]pyridine (), amino groups form N–H⋯N hydrogen bonds, creating layered structures. Fluorine’s electronegativity in 2-Bromo-6,7-difluoro may enhance similar interactions .
  • Hirshfeld Analysis : ’s study of a trifluoromethyl analog reveals fluorine’s role in C–F⋯π interactions, which could stabilize the difluoro compound’s crystal packing .

Key Research Findings

Substituent Position Matters : Bromine at position 2 (vs. 3 or 6) optimizes electronic effects for receptor binding, while fluorines at 6 and 7 may reduce metabolic degradation .

Halogen Synergy: Mixed halogenation (Br + F) balances lipophilicity and polarity, improving drug-likeness compared to non-fluorinated analogs .

Efficient Synthesis : Microwave methods () reduce reaction times from hours to minutes, critical for scaling halogenated derivatives .

Biological Activity

Overview

2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for various applications in organic synthesis and pharmaceutical chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity , particularly against influenza viruses. In a mouse model, the compound demonstrated a significant reduction in viral load and improved survival rates when administered orally. The compound's mechanism involves direct inhibition of viral replication, showcasing its potential as an antiviral agent .

Antitumor Effects

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The observed IC50 values indicate potent inhibitory effects on cancer cell growth while sparing non-cancerous cells, suggesting a favorable therapeutic window .

Cell Line IC50 (μM) Selectivity
MDA-MB-231 (TNBC)0.126High
MCF10A (Non-cancer)2.4Low

The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to bind to key enzymes or receptors that play crucial roles in cellular signaling pathways, thereby modulating their activity . For instance, it may inhibit kinases involved in tumor growth or viral replication.

Case Study: Antiviral Efficacy

In a study assessing the antiviral efficacy of this compound against influenza A virus strains, the compound exhibited a dose-dependent reduction in viral titers in infected mice. The results highlighted an approximate two-log reduction in viral load within the lungs post-treatment .

Case Study: Antitumor Activity in TNBC

Another significant study focused on the compound's effects on TNBC cells. The findings revealed that treatment with this compound resulted in a notable decrease in tumor metastasis and cell proliferation. The compound was found to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell invasion and metastasis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with similar compounds:

Compound Biological Activity Unique Features
2-Methylimidazo[1,2-a]pyridineAntiviralLacks halogen substitutions
2-Bromo-imidazo[1,2-a]pyridineAnticancerSimilar structure but different halogenation
Pyrrolo[1,2-a]pyrazinesAntitumorDifferent scaffold but similar applications

Q & A

What are the established synthetic routes for 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

Level: Basic
Answer:
The synthesis typically involves cyclocondensation of α-haloketones with 2-aminopyridine derivatives. For brominated analogs, microwave-assisted methods (e.g., 100–120°C, 20–30 min) enhance reaction efficiency by reducing side products and improving yields (up to 85%) compared to traditional reflux (6–8 hours, ~60% yield) . Fluorination steps may require anhydrous conditions with reagents like DAST (diethylaminosulfur trifluoride) to preserve halogen substituents. Optimization of solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of bromine sources (e.g., NBS) is critical to minimize dehalogenation .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Level: Basic
Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and fluorine coupling patterns (e.g., J = 8–12 Hz for adjacent F atoms). Bromine’s electron-withdrawing effect deshields nearby protons .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 273.94) with <2 ppm error. ESI(+) mode is preferred for ionization .
  • HPLC-PDA : Use C18 columns (ACN/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .

How can microwave irradiation improve the synthesis of halogenated imidazo[1,2-a]pyridines?

Level: Advanced
Answer:
Microwave irradiation enables rapid, uniform heating, reducing reaction times from hours to minutes. For example, Biradar et al. achieved 6-bromo derivatives in 15–20 minutes at 100°C with 85% yield, versus 60% yield via conventional heating. Key parameters include power (300–500 W), solvent (DMF or DMSO for dielectric heating), and controlled cooling to prevent thermal degradation . Mechanistic studies suggest microwave-specific effects enhance nucleophilic substitution at the α-position .

What computational tools predict the reactivity of bromo-fluoro substituents in cross-coupling reactions?

Level: Advanced
Answer:

  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. Bromine’s lower electronegativity vs. fluorine makes C-Br bonds more reactive toward Pd-catalyzed substitution .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states in SNAr reactions) .
  • Docking Studies : Evaluate steric hindrance from 6,7-difluoro groups in medicinal chemistry applications .

What mechanistic insights explain bromine’s role in facilitating C–C bond formation?

Level: Advanced
Answer:
Bromine acts as a superior leaving group compared to fluorine due to its lower bond dissociation energy (C–Br: ~276 kJ/mol vs. C–F: ~485 kJ/mol). In Pd-catalyzed cross-coupling, oxidative addition of C–Br to Pd(0) is faster, forming stable Pd(II) intermediates. Fluorine’s electronegativity enhances aryl ring electron deficiency, accelerating transmetallation with boronic acids . Kinetic studies using in situ IR have shown that bromine substitution reduces activation energy by 15–20% compared to chloro analogs .

How is this compound applied in synthesizing bioactive heterocycles?

Level: Basic
Answer:
It serves as a key intermediate for:

  • Anticancer Agents : Coupling with aryl boronic acids yields imidazo[1,2-a]pyridine-based kinase inhibitors (e.g., p38 MAPK inhibitors) .
  • Antimicrobials : Functionalization at the 2-position with amidoxime groups enhances bacterial membrane penetration .
  • PET Tracers : Bromine allows radioisotope exchange (e.g., 76Br for imaging) .

What purification challenges arise from dihalogenation, and how are they addressed?

Level: Advanced
Answer:

  • Byproduct Formation : Competing fluorination/bromination requires gradient chromatography (silica gel, hexane/EtOAc) to separate isomers .
  • Solubility Issues : Low solubility in polar solvents necessitates recrystallization from toluene/EtOH mixtures .
  • Metal Residues : Pd scavengers (e.g., SiliaBond Thiol) remove catalyst traces post-cross-coupling .

How does the compound’s stability vary under acidic, basic, or photolytic conditions?

Level: Advanced
Answer:

  • Acidic Conditions (pH <3) : Rapid debromination occurs via SN1 mechanisms; stabilize with non-protic solvents (e.g., DCM) .
  • Basic Conditions (pH >10) : Fluorine substituents resist hydrolysis, but prolonged exposure degrades the imidazole ring .
  • Light Exposure : UV-Vis studies show photodegradation (λmax 310 nm) under UV light; store in amber vials with desiccants .

What electrochemical properties make it suitable for optoelectronic materials?

Level: Advanced
Answer:
The electron-deficient imidazo[1,2-a]pyridine core exhibits:

  • Redox Activity : Cyclic voltammetry shows reversible reduction at −1.2 V (vs. Ag/AgCl), useful for n-type semiconductors .
  • Charge Transport : DFT-predicted electron mobility (µe = 0.8 cm²/V·s) suits OLED applications .

How are heterocyclic derivatives synthesized via ring-expansion or contraction?

Level: Advanced
Answer:

  • Ring Expansion : React with α,ω-diamines under microwave conditions to form fused tetracyclic systems (e.g., imidazo[4,5-b]pyridines) .
  • Ring Contraction : Treat with HNO2 at −10°C to convert imidazo[1,2-a]pyridines to pyrrolo[1,2-a]pyrazines via diazotization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.